![molecular formula C9H13NO B2654478 (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one CAS No. 1253265-30-3](/img/structure/B2654478.png)
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one
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Description
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is a chemical compound that has been of interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
- The compound’s structural features suggest potential antiviral activity. Researchers have explored its effectiveness against specific viruses, including influenza, HIV, and herpes simplex virus (HSV). Investigating its mechanism of action and interactions with viral proteins could lead to novel antiviral therapies .
- DNA vaccines have gained attention due to their safety profile and ability to induce robust immune responses. Researchers have investigated using this compound as a carrier or adjuvant in DNA vaccines. By incorporating the compound into vaccine constructs, it may enhance antigen presentation and immune activation .
- The compound’s isoquinoline core suggests potential neuroprotective effects. Studies have explored its ability to modulate neurotransmitter systems, protect neurons from oxidative stress, and mitigate neurodegenerative conditions. Further research could uncover its therapeutic potential for neuroprotection .
- Researchers have synthesized derivatives of this compound to explore their interactions with biological targets. By understanding its binding affinity and selectivity, scientists aim to develop new drug candidates. Its unique stereochemistry provides opportunities for structure-based drug design .
- The compound’s chiral nature makes it valuable for enantioselective synthesis. Organic chemists use it as a building block to create complex molecules with specific stereochemistry. Its versatile reactivity allows for diverse synthetic pathways .
- The compound’s rigid bicyclic structure resembles peptide backbones. Researchers have explored its use as a peptide mimetic to disrupt protein-protein interactions. By designing derivatives based on its scaffold, they aim to modulate cellular processes and signaling pathways .
Antiviral Agents
DNA Vaccines
Neuroprotective Properties
Chemical Biology and Drug Discovery
Enantioselective Synthesis
Peptide Mimetics and Protein-Protein Interactions
properties
IUPAC Name |
(4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJDPKSHGXEIBH-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one |
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